An optical isomer of quinine, extracted from the bark of the CHINCHONA tree and similar plant species. This alkaloid dampens the excitability of cardiac and skeletal muscles by blocking sodium and potassium currents across cellular membranes. It prolongs cellular ACTION POTENTIALS, and decreases automaticity. Quinidine also blocks muscarinic and alpha-adrenergic neurotransmission.
Quinine Sulfate
CAS No.: 804-63-7
Cat. No.: VC0540862
Molecular Formula: C40H50N4O8S
Molecular Weight: 746.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 804-63-7 |
---|---|
Molecular Formula | C40H50N4O8S |
Molecular Weight | 746.9 g/mol |
IUPAC Name | (5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;sulfuric acid |
Standard InChI | InChI=1S/2C20H24N2O2.H2O4S/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4) |
Standard InChI Key | RONWGALEIBILOG-UHFFFAOYSA-N |
Isomeric SMILES | [H+].[H+].COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.[O-]S(=O)(=O)[O-] |
Impurities | Commercially available quinidine salts contain not more than 20% of the respective dihydroquinidine salt, 1% of the respective quinine salt, and 1% of the respective dihydroquinine salt as impurities. /Quinidine/ |
SMILES | COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O |
Canonical SMILES | COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O |
Appearance | Solid powder |
Colorform | Occurs as fine, needle-like, white crystals which frequently cohere in masses or as a fine, white powder. |
Melting Point | 177 °C (some decomposition) Microcrystalline powder; mp: 57 °C; efflorescent; loses one water molecule in air, two water molecules over sulfuric acid; anhydrous at 125 °C /Quinine trihydrate/ 57 °C |
Introduction
Quinine sulfate is an antimalarial drug derived from the bark of the cinchona tree. It has been used for centuries to treat malaria and is particularly effective against chloroquine-resistant strains of Plasmodium falciparum . Quinine sulfate acts as a blood schizonticide, targeting the erythrocytic stage of the malaria parasite's life cycle .
Mechanism of Action
The precise mechanism of action of quinine sulfate is not fully understood but is believed to involve the inhibition of hemozoin biocrystallization in the malaria parasite. This process leads to the accumulation of cytotoxic heme, which is toxic to the parasite . Additionally, quinine may interfere with nucleic acid synthesis and inhibit glycolysis in Plasmodium falciparum .
Clinical Uses
Quinine sulfate is primarily used to treat uncomplicated chloroquine-resistant Plasmodium falciparum malaria. It is not approved for the treatment of severe or complicated malaria, nor for malaria prevention . Quinine sulfate is also used in the treatment of babesiosis, a disease caused by protozoan parasites .
Adverse Effects and Safety
Quinine sulfate can cause several adverse effects, including thrombocytopenia, which is a significant concern in patients with severe malaria . Other side effects include cinchonism, a condition characterized by tinnitus, headache, nausea, and visual disturbances . Quinine also affects the cardiovascular system and can exhibit both anti- and proarrhythmic activities .
Comparison with Other Antimalarials
Drug | Efficacy | Toxicity | Resistance |
---|---|---|---|
Quinine Sulfate | Effective against chloroquine-resistant strains | Higher toxicity, potential for thrombocytopenia | Less effective than ACT in severe cases |
Chloroquine | Highly effective against sensitive strains | Lower toxicity | Widespread resistance |
Artesunate (ACT) | Highly effective, rapid parasite clearance | Lower toxicity compared to quinine | Limited resistance reported |
This table summarizes the key characteristics of quinine sulfate compared to other commonly used antimalarials.
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